5-(1-hydroxy-2-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methyl]phenoxy}ethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-hydroxy-2-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methyl]phenoxy}ethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic molecule characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclo[3.3.1.1~3,7~]decane framework . The overall yield of this synthesis is approximately 20%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for scale-up and yield improvement. The use of advanced techniques such as flow chemistry and automated synthesis could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the nitro group produces amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[4.3.1.03,7]decane : Known for its rigid structure and presence in natural products .
- Tricyclo[3.3.1.13,7]decane : Similar in structure but with different functional groups and reactivity .
- 1-Adamantaneacetic acid : Another tricyclic compound with distinct chemical properties .
Uniqueness
The uniqueness of 5-(1-hydroxy-2-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methyl]phenoxy}ethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H35N3O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[2-[4-[(1-adamantylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C28H35N3O3/c1-30-24-8-5-22(12-25(24)31(2)27(30)33)26(32)17-34-23-6-3-18(4-7-23)16-29-28-13-19-9-20(14-28)11-21(10-19)15-28/h3-8,12,19-21,26,29,32H,9-11,13-17H2,1-2H3 |
InChI Key |
OQKDRHZLAQFKGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNC45CC6CC(C4)CC(C6)C5)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.